molecular formula C18H23N5O3S2 B2601520 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate CAS No. 886913-94-6

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2601520
CAS No.: 886913-94-6
M. Wt: 421.53
InChI Key: LNZIBNZHOKPAMP-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a unique combination of thiazole, triazole, thiophene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Construction of the Triazole Ring: This can be achieved through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Attachment of the Thiophene Group: This step usually involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the existing scaffold.

    Formation of the Piperazine Carboxylate: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxythiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the triazole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene and piperazine groups can participate in nucleophilic substitution reactions, often facilitated by halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxythiazole moiety could yield a corresponding ketone or carboxylic acid derivative, while reduction of the triazole ring might produce a dihydrotriazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
  • Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(pyridyl)methyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and biological activities compared to its phenyl or pyridyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZIBNZHOKPAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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